2-methyl-1H-imidazole-5-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1H-imidazole-5-sulfinic acid is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 2-position and a sulfinic acid group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazole-5-sulfinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. The reaction conditions often include the use of catalysts such as nickel, which facilitates the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1H-imidazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The imidazole ring allows for substitution reactions at various positions, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the imidazole ring while allowing for efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2-Methyl-1H-imidazole-5-sulfinic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-methyl-1H-imidazole-5-sulfinic acid involves its interaction with molecular targets through its imidazole ring and sulfinic acid group. The imidazole ring can coordinate with metal ions, while the sulfinic acid group can participate in redox reactions. These interactions enable the compound to modulate enzymatic activities and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-methyl-1H-imidazole-5-sulfinic acid include other substituted imidazoles, such as:
- 2-Methyl-1H-imidazole-4-sulfinic acid
- 2-Methyl-1H-imidazole-5-sulfonic acid
- 2-Methyl-1H-imidazole-4-sulfonic acid
Uniqueness
What sets this compound apart from these similar compounds is the specific positioning of the sulfinic acid group at the 5-position, which influences its chemical reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct properties and applications, making it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C4H6N2O2S |
---|---|
Molekulargewicht |
146.17 g/mol |
IUPAC-Name |
2-methyl-1H-imidazole-5-sulfinic acid |
InChI |
InChI=1S/C4H6N2O2S/c1-3-5-2-4(6-3)9(7)8/h2H,1H3,(H,5,6)(H,7,8) |
InChI-Schlüssel |
GNWRKWVOPDZPOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.